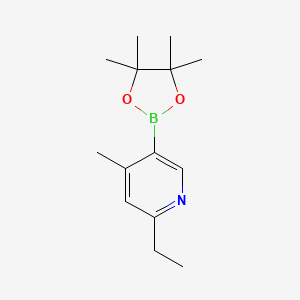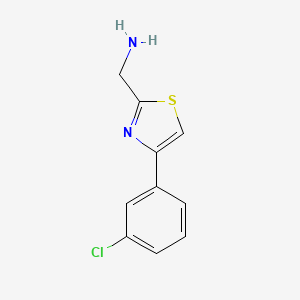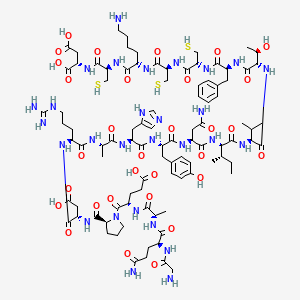
Protein E7(43-62)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein E7(43-62) is a peptide derived from the E7 protein, spanning the 43rd to 62nd amino acid residues. This peptide exhibits significant anti-tumor effects and is primarily used in scientific research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protein E7(43-62) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the synthesis of Protein E7(43-62) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Protein E7(43-62) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving cysteine residues that can form disulfide bonds .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Oxidation Reagents: Hydrogen peroxide (H2O2)
Reduction Reagents: Dithiothreitol (DTT)
Major Products
The major products formed from these reactions include the desired peptide sequence with potential modifications such as disulfide bonds or other post-translational modifications .
Scientific Research Applications
Protein E7(43-62) has a wide range of applications in scientific research:
Cancer Research: It is used to study the mechanisms of tumor suppression and the development of anti-cancer therapies.
Immunotherapy: The peptide is investigated for its potential to stimulate immune responses against cancer cells.
Drug Delivery: Research explores its use in nanoparticle-based delivery systems for targeted cancer therapy.
Biological Studies: It serves as a model peptide for studying protein-protein interactions and peptide-based therapeutics.
Mechanism of Action
Protein E7(43-62) exerts its effects by interacting with cellular proteins involved in tumor suppression. It primarily targets the retinoblastoma protein (pRB) and related pocket proteins, p107 and p130, leading to their degradation and promoting cell cycle progression. This interaction disrupts the normal regulatory pathways, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
Protein E7(1-20): Another peptide derived from the E7 protein, spanning the first 20 amino acid residues.
Protein E7(21-40): A peptide spanning the 21st to 40th amino acid residues of the E7 protein.
Uniqueness
Protein E7(43-62) is unique due to its specific amino acid sequence, which confers distinct anti-tumor properties. Its ability to interact with multiple cellular targets and its potential for use in various therapeutic applications make it a valuable compound in cancer research .
Properties
Molecular Formula |
C95H144N28O31S3 |
|---|---|
Molecular Weight |
2270.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C95H144N28O31S3/c1-8-45(4)74(91(150)120-73(44(2)3)90(149)122-75(48(7)124)92(151)115-58(32-49-16-10-9-11-17-49)82(141)118-65(42-157)88(147)119-63(40-155)86(145)109-53(18-12-13-29-96)80(139)117-64(41-156)87(146)116-62(94(153)154)37-72(133)134)121-85(144)60(35-68(99)127)113-81(140)57(33-50-21-23-52(125)24-22-50)112-83(142)59(34-51-39-102-43-104-51)111-77(136)47(6)105-78(137)54(19-14-30-103-95(100)101)108-84(143)61(36-71(131)132)114-89(148)66-20-15-31-123(66)93(152)56(26-28-70(129)130)110-76(135)46(5)106-79(138)55(25-27-67(98)126)107-69(128)38-97/h9-11,16-17,21-24,39,43-48,53-66,73-75,124-125,155-157H,8,12-15,18-20,25-38,40-42,96-97H2,1-7H3,(H2,98,126)(H2,99,127)(H,102,104)(H,105,137)(H,106,138)(H,107,128)(H,108,143)(H,109,145)(H,110,135)(H,111,136)(H,112,142)(H,113,140)(H,114,148)(H,115,151)(H,116,146)(H,117,139)(H,118,141)(H,119,147)(H,120,150)(H,121,144)(H,122,149)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,100,101,103)/t45-,46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-,75-/m0/s1 |
InChI Key |
CNSQHCBLYKQHRV-OEGWEPFCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
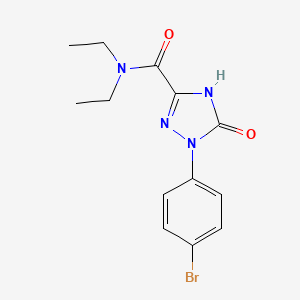
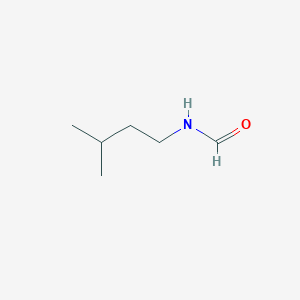
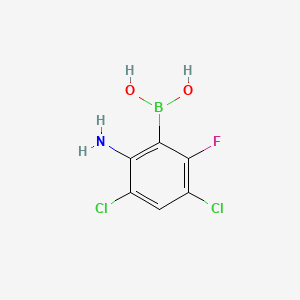
![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
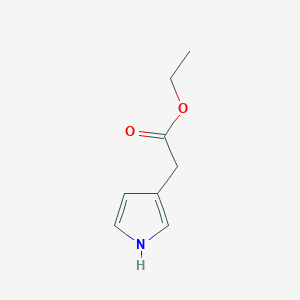
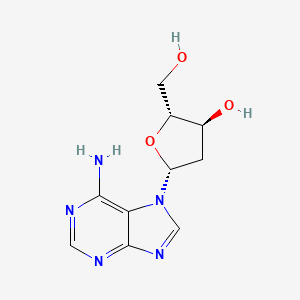
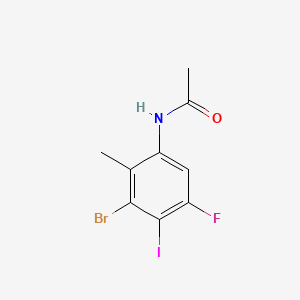
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)
